2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential applications as a drug precursor and ligand in coordination chemistry. This compound features a complex molecular structure that includes a dihydropyridine core, which is known for its biological activity and versatility in organic synthesis.
This compound can be synthesized through various methods that involve the modification of existing pyridine derivatives. The synthesis typically employs starting materials such as Meldrum's acid or other pyridine-based intermediates, which undergo specific reactions to yield the desired product.
The compound belongs to the class of dihydropyridine carboxylic acids, which are characterized by their bicyclic structure containing both pyridine and carboxylic acid functional groups. This classification highlights its relevance in pharmacology and organic synthesis.
The synthesis of 2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods:
The general procedure involves mixing specific molar quantities of reactants in a solvent (often ethanol), followed by controlled heating and cooling cycles to facilitate the reaction and purification processes. Yield percentages for these reactions typically range from 60% to 75%, depending on the specific conditions employed .
The molecular formula for 2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid is , with a molecular weight of approximately 230.22 g/mol. The structure features:
The predicted melting point for this compound is around 512.9 °C, indicating its stability under high-temperature conditions . The density is estimated at approximately 1.417 g/cm³, suggesting it is relatively dense compared to other organic compounds.
The compound is involved in various chemical reactions that enhance its utility:
Reactions are often monitored using thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity of products. The purification process may involve crystallization or chromatographic techniques depending on the reaction scale and complexity.
The mechanism by which 2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid exerts its biological effects primarily involves interactions with specific biological targets such as enzymes or receptors.
Molecular docking studies have been employed to predict interactions with biological macromolecules, providing insights into its potential pharmacological applications.
The compound is expected to be soluble in polar solvents due to its carboxylic acid functionality while exhibiting stability under various pH conditions.
2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid has several scientific uses:
Nitrogen-containing heterocycles form the structural backbone of >90% of marketed pharmaceuticals, underpinning essential biological processes and drug-target interactions [2]. Among these, pyridine and dihydropyridine (DHP) rings are exceptionally privileged scaffolds, constituting ~18% of FDA-approved N-heterocyclic drugs [2]. These motifs confer advantageous physicochemical properties—including enhanced metabolic stability, improved cellular permeability, and optimized protein binding—critical for drug efficacy [2]. The 2-oxo-1,2-dihydropyridine subunit, in particular, serves as a versatile pharmacophore due to its hydrogen-bonding capability, planarity, and synthetic versatility. The specific compound 2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid (CAS: 954225-20-8; C₁₂H₁₀N₂O₃; MW: 230.22 g/mol) exemplifies a structurally hybridized molecule integrating two bioactive heterocycles: a 2-oxo-DHP core and a pendant pyridinylmethyl group [1] [6] [8]. This molecular architecture positions it as a compelling template for rational drug design.
The 2-oxo-dihydropyridine motif is a pharmaceutically significant variant of the broader DHP class. Unlike 1,4-DHPs (e.g., nifedipine, amlodipine) that primarily target L-type calcium channels for cardiovascular applications [4] [7], 2-oxo-DHPs exhibit distinct pharmacological profiles. Their structure enables:
Table 1: Structural and Physicochemical Properties of 2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₀N₂O₃ | Balanced carbon/nitrogen ratio for drug-likeness |
Molecular Weight | 230.22 g/mol | Compliant with Lipinski's Rule of Five |
SMILES Notation | OC(=O)C1=CC=CN(CC2=CN=CC=C2)C1=O | Specifies atomic connectivity and functional groups |
Key Functional Groups | Carboxylic acid, lactam, pyridine | Enables salt formation, H-bonding, metal chelation |
Calculated logP (cLogP) | ~1.2 | Indicates moderate lipophilicity |
Hydrogen Bond Donors | 2 (COOH, NH lactam) | Facilitates target binding |
Hydrogen Bond Acceptors | 5 (carbonyl O, pyridine N, carboxylic O) | Enhances solubility and binding affinity |
The hybridization of a 2-oxo-DHP with a pyridinylmethyl group at N1 creates a spatially segregated amphiphilic structure:
Table 2: Structural Comparison with Therapeutically Significant DHPs
Compound | Core Structure | Key Substituents | Therapeutic Use |
---|---|---|---|
Nifedipine | 1,4-DHP | o-Nitrobenzyl | Antihypertensive |
Tacrine | Acridone | Aminoalkylpyridine | Alzheimer's therapy |
2-Oxo-1-(pyridin-3-ylmethyl)-DHP-3-COOH | 2-Oxo-DHP | Pyridin-3-ylmethyl, COOH | Multitarget scaffold (design phase) |
Structural hybridization merges pharmacophores from distinct bioactive molecules to create chimeric ligands with enhanced or novel properties [3] [10]. This compound exemplifies two hybridization strategies:
Table 3: Hybridization Strategies Applied to DHP-Based Therapeutics
Hybrid Type | Components Fused | Linker Chemistry | Biological Outcome |
---|---|---|---|
Linked (e.g., 2-Oxo-1-(pyridin-3-ylmethyl)-DHP-3-COOH) | 2-Oxo-DHP + Pyridine | –CH₂– (methylene) | Enhanced amphiphilicity, potential dual-target engagement |
Fused | DHP + Quinoline (e.g., saquinavir) | Direct ring fusion | HIV protease inhibition |
Merged | DHP + Pyrazole (e.g., losartan analogs) | Shared atoms | Angiotensin II receptor antagonism |
Rational modifications to amplify bioactivity include:
Table 4: Synthetic Derivatization Pathways for Enhanced Bioactivity
Modification Site | Chemical Strategy | Predicted Pharmacological Impact | Example Derivatives |
---|---|---|---|
C4 (DHP ring) | Alkyl/aryl substitution | Increased lipophilicity (CNS penetration) | 4-Methyl, 4-phenyl |
C5 (DHP ring) | Halogenation | Enhanced electrophilicity (enzyme inhibition) | 5-Bromo, 5-chloro |
Carboxylic acid | Amidation/esterification | Prodrug formation (oral bioavailability) | Ethyl ester, glycine amide |
Pyridine N | Quaternary salt formation | Improved aqueous solubility | N-methyl iodide salt |
The hybridization of the redox-active 2-oxo-DHP (analogous to NADH cofactors) with the metal-chelating pyridine ring suggests potential applications in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7